molecular formula C16H23FN2O2 B4172096 N-(4-fluorophenyl)-N'-octylethanediamide

N-(4-fluorophenyl)-N'-octylethanediamide

Cat. No.: B4172096
M. Wt: 294.36 g/mol
InChI Key: GGGAUKJMGVJEEA-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N'-octylethanediamide is a diamide derivative featuring a 4-fluorophenyl group and a linear octyl chain linked via an ethanediamide backbone. The fluorine atom at the para position of the phenyl ring may influence electronic properties, steric effects, and binding affinities compared to non-fluorinated analogs.

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-octyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O2/c1-2-3-4-5-6-7-12-18-15(20)16(21)19-14-10-8-13(17)9-11-14/h8-11H,2-7,12H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGAUKJMGVJEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Naphthalenediimide Derivatives (e.g., S-/R-F in )

The fluorinated naphthalenediimides (S-/R-F) share a 4-fluorophenyl substituent but differ in their core structure (naphthalenediimide vs. ethanediamide) and functional groups (piperidinyl vs. octyl chain). Key differences include:

  • Electronic Properties : The naphthalenediimide core in S-/R-F enables radical formation and ferroelectric behavior, whereas the ethanediamide backbone in the target compound lacks such redox activity.

Halogen-Substituted Phthalimides (e.g., 3-Chloro-N-phenyl-phthalimide in )

While 3-chloro-N-phenyl-phthalimide is a monoamide with a chlorinated phenyl group, comparisons highlight:

  • Synthetic Utility : Both compounds serve as intermediates for polymers, but the ethanediamide structure allows for dual functionalization (fluorophenyl and octyl groups), enhancing versatility in material design.
  • Halogen Effects : Chlorine in phthalimides increases electrophilicity, whereas fluorine in the target compound may enhance metabolic stability and membrane permeability in biological contexts .

N-Substituted Maleimides (e.g., N-(4-fluorophenyl)maleimide in )

By contrast, N-(4-fluorophenyl)-N'-octylethanediamide’s elongated alkyl chain could improve lipid bilayer interaction but may reduce solubility .

4-Fluorophenyl-Containing Amides (e.g., Patent Compound 80 in )

The butanamide derivative 4-(4-amino-2-fluorophenyl)-N-methylbutanamide (80) shares a fluorophenyl group but differs in chain length and substitution. The ethanediamide’s dual amide bonds may confer higher rigidity and hydrogen-bonding capacity, influencing crystallinity and thermal stability .

Data Table: Key Properties of Comparable Compounds

Compound Core Structure Halogen Alkyl Chain Key Property/Activity Reference
This compound Ethanediamide F C8 N/A (Data limited) -
S-/R-F (Naphthalenediimide) Naphthalenediimide F None Ferroelectric phase transition
3-Chloro-N-phenyl-phthalimide Phthalimide Cl None Polyimide monomer precursor
N-(4-fluorophenyl)maleimide Maleimide F None MGL inhibition (IC₅₀ = 5.18 μM)
4-(4-amino-2-fluorophenyl)-N-methylbutanamide Butanamide F C4 Synthetic intermediate

Research Findings and Implications

  • Fluorination Impact : Fluorine’s electronegativity and small size enhance electronic effects without steric hindrance, making it favorable for both material and drug design.
  • Alkyl Chain Role : The octyl group in this compound likely improves hydrophobicity, which could be advantageous in lipid-rich environments but detrimental to aqueous solubility.
  • Knowledge Gaps: No direct data on the target compound’s ferroelectric, thermodynamic, or biochemical properties exist in the reviewed literature. Future studies should prioritize synthesizing and characterizing this molecule.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorophenyl)-N'-octylethanediamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)-N'-octylethanediamide

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